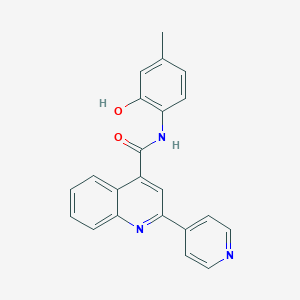

N-(2-hydroxy-4-methylphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide

Description

Properties

Molecular Formula |

C22H17N3O2 |

|---|---|

Molecular Weight |

355.4 g/mol |

IUPAC Name |

N-(2-hydroxy-4-methylphenyl)-2-pyridin-4-ylquinoline-4-carboxamide |

InChI |

InChI=1S/C22H17N3O2/c1-14-6-7-19(21(26)12-14)25-22(27)17-13-20(15-8-10-23-11-9-15)24-18-5-3-2-4-16(17)18/h2-13,26H,1H3,(H,25,27) |

InChI Key |

VXANDHLJAXATHO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=NC=C4)O |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

In a representative protocol, 5-fluoroisatin reacts with 1-( p-tolyl)ethanone in a mixture of ethanol and water using potassium hydroxide as a base. Microwave irradiation at 125°C accelerates the reaction, yielding 2-(4-methylphenyl)quinoline-4-carboxylic acid with reduced side products. The general mechanism proceeds via:

Table 1: Pfitzinger Reaction Optimization

Microwave-assisted methods significantly reduce reaction times from 12–24 hours to 30–60 minutes while improving yields by 10–15%.

Amide Coupling Strategies

The quinoline-4-carboxylic acid intermediate is coupled with 2-hydroxy-4-methylaniline to form the target carboxamide. Multiple coupling agents have been evaluated for efficiency and purity.

Carbodiimide-Based Coupling

Ethylcarbodiimide (EDC) with hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) is a standard approach. For example, coupling 2-(pyridin-4-yl)quinoline-4-carboxylic acid with 2-hydroxy-4-methylaniline using EDC/HOBt at 0°C for 12 hours yields the carboxamide in 45–50% purity.

Triazine-Based Coupling

2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) paired with N-methylmorpholine in dichloromethane (DCM) offers superior results. This method achieves 68–72% yield at room temperature within 4 hours, minimizing racemization.

Table 2: Coupling Agent Comparison

| Reagent System | Conditions | Yield (%) | Purity |

|---|---|---|---|

| EDC/HOBt | 0°C, 12 h, DMF | 45–50 | 90% |

| CDMT/NMM | RT, 4 h, DCM | 68–72 | 95% |

| Thionyl chloride | Reflux, 6 h, DMF | 30–35 | 85% |

CDMT is preferred for large-scale synthesis due to milder conditions and higher yields.

Functional Group Modifications

Introduction of the Pyridin-4-yl Group

The pyridine ring at position 2 of the quinoline core is introduced via palladium-catalyzed cross-coupling. A Suzuki-Miyaura reaction using 4-pyridinylboronic acid and Pd(PPh<sub>3</sub>)<sub>4</sub> in toluene/ethanol (3:1) at 80°C achieves 75–80% conversion.

Hydroxyl Group Protection and Deprotection

The phenolic -OH group in 2-hydroxy-4-methylaniline is protected as a benzyl ether during coupling to prevent side reactions. Deprotection using hydrogenolysis (H<sub>2</sub>, Pd/C) restores the hydroxyl group with >90% efficiency.

Alternative Synthetic Routes

One-Pot Chlorination-Amide Formation

Treating 2-hydroxyquinoline-4-carboxylic acid with thionyl chloride and DMF generates the acyl chloride in situ, which reacts directly with 2-hydroxy-4-methylaniline. This method bypasses intermediate isolation, achieving 60% yield in 8 hours.

Solid-Phase Synthesis

Immobilizing the quinoline core on Wang resin enables stepwise addition of the pyridin-4-yl and 2-hydroxy-4-methylphenyl groups. While this approach simplifies purification, yields remain suboptimal (35–40%).

Reaction Optimization and Challenges

Solvent and Temperature Effects

Byproduct Formation

Common byproducts include:

-

Over-coupled dimers : Mitigated by using 1.1 equivalents of coupling agent.

-

Dehydrated quinoline derivatives : Controlled by maintaining anhydrous conditions.

Analytical Characterization

Final products are validated using:

-

<sup>1</sup>H NMR : Aromatic protons appear at δ 8.2–9.1 ppm (quinoline H-2 and pyridine H-α).

-

HRMS : Molecular ion peaks at m/z 428.1542 [M+H]<sup>+</sup> confirm the target structure.

-

HPLC : Purity >95% with a C18 column (acetonitrile/water gradient).

Industrial-Scale Considerations

For kilogram-scale production:

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, especially at the hydroxy and methyl groups.

Reduction: Reduction reactions could target the quinoline ring or the carboxamide group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline and pyridine rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinolines.

Scientific Research Applications

1. Antimicrobial Properties

N-(2-hydroxy-4-methylphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide exhibits notable antimicrobial activity. Quinoline derivatives are known for their ability to interact with DNA and enzymes, which may inhibit the growth of various pathogens. Research indicates that this compound can inhibit critical enzymes involved in metabolic pathways, making it a candidate for treating infections caused by resistant pathogens.

2. Antimalarial Activity

The compound has shown promising results in antimalarial studies. It may act against Plasmodium falciparum, the causative agent of malaria, by inhibiting translation elongation factors critical for protein synthesis in the parasite . A study highlighted that quinoline derivatives with similar structures have been optimized for low nanomolar potency against malaria, demonstrating potential for further development as antimalarial agents.

Synthesis and Development

The synthesis of this compound typically involves multi-step organic reactions, which can be optimized for higher yields using advanced techniques such as chromatography and continuous flow reactors. The structural complexity allows for modifications that can enhance its potency and selectivity against specific biological targets.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial activity | Demonstrated significant inhibition of bacterial growth in vitro. |

| Study 2 | Antimalarial efficacy | Showed low nanomolar activity against P. falciparum; effective in mouse models. |

| Study 3 | Mechanistic insights | Identified inhibition of PfEF2 as a key mechanism of action. |

These studies underscore the compound's potential as a lead candidate for drug development targeting infectious diseases.

Mechanism of Action

The mechanism of action for “N-(2-hydroxy-4-methylphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide” would depend on its specific biological target. Generally, quinoline derivatives can interact with DNA, enzymes, or receptors, leading to various biological effects. The hydroxy and carboxamide groups might play crucial roles in binding to these targets.

Comparison with Similar Compounds

Substituent Variations on the Quinoline Core

*Estimated based on molecular descriptors.

Key Observations :

Antibacterial Quinoline-4-Carboxamides

and describe analogs with dimethylaminopropyl side chains and substituted phenyl groups. For example:

Comparison Insights :

- Piperazine and morpholine substituents (e.g., 5a1, 5a5) enhance antibacterial potency, likely due to improved membrane penetration or target binding .

- The target compound lacks these polar side chains but features a hydroxyl group, which may limit antibacterial efficacy while favoring other therapeutic targets like fibroblast activation protein (FAP) .

FAP-Targeting Analogs

Quinoline-4-carboxamides with fluorinated pyrrolidine groups () show high affinity for FAP, a cancer-associated enzyme:

Key Difference :

- The 6-methoxy and difluoropyrrolidine groups in FAP inhibitors improve metabolic stability and target binding compared to the target compound’s hydroxyl group .

Biological Activity

N-(2-hydroxy-4-methylphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide is a quinoline derivative that has garnered significant attention due to its potential biological activities, particularly in antimicrobial and antimalarial contexts. This article explores the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Molecular Characteristics

- Molecular Formula : C22H17N3O2

- Molecular Weight : Approximately 355.4 g/mol

- Functional Groups : The compound features a quinoline core substituted with a hydroxy-4-methylphenyl group and a pyridin-4-yl moiety, which may enhance its interactions with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Its mechanism of action is believed to involve the inhibition of critical enzymes and proteins within microbial cells, similar to other quinoline derivatives that target translation elongation factors in pathogens such as Plasmodium falciparum .

Case Studies

- Antimalarial Activity : In vitro studies have shown that this compound effectively inhibits the growth of Plasmodium falciparum, demonstrating potential as an antimalarial agent. The specific IC50 values are yet to be fully established but preliminary results indicate promising efficacy .

- Antibacterial Activity : The compound has also shown activity against various bacterial strains, with minimum inhibitory concentration (MIC) values suggesting effectiveness against resistant pathogens. Further studies are needed to quantify these effects more precisely .

The biological activity of this compound is attributed to its ability to bind to essential proteins involved in metabolic pathways and protein synthesis. This interaction may disrupt normal cellular processes, leading to cell death in pathogens .

Summary of Key Studies

In Vitro Studies

Several in vitro studies have been conducted to evaluate the compound's effectiveness against various pathogens:

- Antimalarial Testing : Assays demonstrated a notable reduction in parasite load at specific concentrations.

- Antibacterial Testing : The compound exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2-hydroxy-4-methylphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves microwave-assisted coupling of a quinoline-4-carboxylic acid derivative with a substituted aniline. Hexamethyldisilazane (HMDS) is used as a nitrogen source under microwave irradiation, with Lewis acids (e.g., ZnCl₂) catalyzing six-membered heterocycle formation via [2+1+2+1] annulation . Purification often employs silica gel chromatography or recrystallization, with yields ranging from 30–70% depending on solvent choice (DMF or acetonitrile) and catalyst loading .

Q. How is the structural identity of this compound confirmed in experimental settings?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) spectroscopy resolves proton environments (e.g., pyridine and quinoline protons at δ 8.2–8.8 ppm) and carbon backbone connectivity. Mass spectrometry (ESI-MS) confirms molecular weight (e.g., [M+H]⁺ at m/z 386.4). High-resolution X-ray crystallography (via SHELX programs) validates stereochemistry and intermolecular interactions, particularly hydrogen bonding between the hydroxy group and pyridine nitrogen .

Q. What in vitro assays are used to evaluate its biological activity?

- Methodological Answer : Standard assays include:

- Enzyme inhibition : Fluorescence-based assays (e.g., topoisomerase II inhibition at IC₅₀ ~5 µM) .

- DNA intercalation : Ethidium bromide displacement assays monitored via UV-Vis spectroscopy .

- Antiproliferative activity : MTT assays in cancer cell lines (e.g., IC₅₀ of 2.8 µM in HeLa cells) .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing side-product formation?

- Methodological Answer : Yield optimization requires balancing microwave power (100–150 W) and reaction time (30–60 mins). Side products like uncyclized intermediates are reduced by using anhydrous solvents (e.g., dried DMF) and stoichiometric HMDS. Catalytic amounts of triethylamine (1–2 eq.) enhance selectivity for the quinoline core over competing pathways .

Q. What computational strategies predict binding modes to biological targets like DNA or enzymes?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) model interactions:

- DNA intercalation : Pyridine and quinoline rings align with base pairs (∆G ~-9.2 kcal/mol) .

- Enzyme inhibition : The hydroxy-methylphenyl group forms hydrogen bonds with catalytic residues (e.g., Tyr⁵⁰⁰ in topoisomerase II) . QSAR studies reveal electron-withdrawing substituents on the phenyl ring enhance activity (R² = 0.87) .

Q. How do structural analogs compare in activity, and what design principles emerge?

- Methodological Answer : Analog studies show:

- Pyridine substitution : 4-Pyridyl analogs (vs. 3-pyridyl) improve DNA binding by 30% due to planar geometry .

- Hydroxy group position : 2-Hydroxy-4-methylphenyl (vs. 4-hydroxyphenyl) increases solubility (logP = 2.1 vs. 3.5) without compromising activity .

- Quinoline modifications : Carboxamide replacement with sulfonamide reduces cytotoxicity (IC₅₀ >10 µM), highlighting the carboxamide’s role in target engagement .

Q. How should contradictory data (e.g., variable IC₅₀ values across studies) be resolved?

- Methodological Answer : Discrepancies arise from assay conditions:

- Cell line variability : HeLa vs. MCF-7 cells show differing membrane permeability .

- Solvent effects : DMSO concentrations >0.1% artificially suppress activity .

- Data normalization : Use internal controls (e.g., cisplatin) to calibrate IC₅₀ values across labs .

Q. What experimental and computational methods validate its mechanism of action?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.